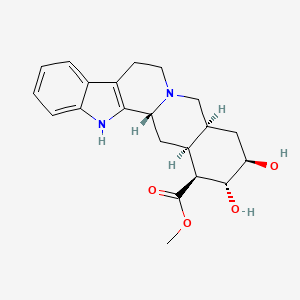

18-Beta-hydroxy-3-epi-alpha-yohimbine

Description

Significance of Indole (B1671886) Alkaloids in Chemical Biology and Natural Product Research

Indole alkaloids represent a large and diverse class of naturally occurring compounds, with over 4,100 known examples. wikipedia.org These compounds are characterized by the presence of an indole structural moiety and are biochemically derived from the amino acid tryptophan. wikipedia.org Their complex structures and significant physiological activities have made them a major focus of chemical biology and natural product research. wikipedia.orgnumberanalytics.com

A significant subclass of these are the monoterpenoid indole alkaloids (MIAs), which are formed through the combination of tryptamine (B22526) and a monoterpene unit, typically secologanin (B1681713). numberanalytics.comrsc.org MIAs exhibit an impressive array of complex structures and a wide spectrum of biological activities, which has led to their development as pharmaceutical drugs. rsc.orgnih.gov Notable examples of indole-containing compounds in clinical use include the anticancer agents vinblastine (B1199706) and vincristine, the antihypertensive drug reserpine (B192253), and ajmalicine (B1678821) for treating vascular disorders. nih.gov The structural diversity of these alkaloids provides valuable insights into biosynthetic pathways and drives the development of new synthetic methodologies in chemistry. numberanalytics.com

Overview of the Rauvolfia Genus as a Source of Structurally Diverse Alkaloids

The genus Rauvolfia, belonging to the family Apocynaceae, comprises approximately 74 species of evergreen trees and shrubs found in the tropical regions of Asia, Africa, and Latin America. researchgate.netwikipedia.org This genus is renowned as a prolific source of structurally diverse monoterpenoid indole alkaloids. researchgate.net Historically, plants from this genus have been used in traditional medicine, particularly for disorders related to the central nervous system and cardiovascular diseases. nih.gov

Scientific investigation into Rauvolfia species has led to the isolation of about 287 different alkaloids. researchgate.netnih.gov Two of the most well-known species are Rauvolfia serpentina (Indian snakeroot) and Rauvolfia vomitoria. researchgate.net These plants are the natural sources for many significant alkaloids, including reserpine, ajmaline, ajmalicine, serpentine, and yohimbine (B192690). researchgate.netnih.gov The rich phytochemistry of the Rauvolfia genus continues to make it a subject of intense research for the discovery of new natural products. researchgate.net

Contextualizing 18-Beta-hydroxy-3-epi-alpha-yohimbine within the Yohimbine Alkaloid Family

This compound is a member of the yohimbine alkaloid family, a specific group of monoterpenoid indole alkaloids. chemicalbook.com The parent compound, yohimbine, is a pentacyclic indole alkaloid primarily known for its activity as an alpha-2 adrenergic receptor antagonist. drugbank.commdpi.com Yohimbine and its stereoisomers, such as rauwolscine (B89727) and corynanthine, are found in plants like Pausinystalia johimbe and species of the Rauvolfia genus. mdpi.comwikipedia.orgexamine.com

This compound is a specific derivative within this family. chemicalbook.com It has been identified as a natural product in Rauvolfia serpentina and Rauvolfia vomitoria. chemicalbook.comnih.gov Its structure is closely related to alpha-yohimbine, with specific stereochemical differences indicated by the "3-epi" designation and the addition of a hydroxyl group at the 18-beta position. The chemical properties of this compound are detailed in the table below.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H26N2O4 | nih.gov |

| Molecular Weight | 370.4 g/mol | nih.gov |

| IUPAC Name | methyl (1R,15S,17R,18R,19S,20S)-17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | nih.gov |

| CAS Number | 81703-06-2 | chemicalbook.com |

| Natural Sources | Rauvolfia serpentina, Rauvolfia vomitoria | chemicalbook.comnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ajmalicine |

| Ajmaline |

| Corynanthine |

| Rauwolscine |

| Reserpine |

| Secologanin |

| Serpentine |

| Tryptamine |

| Tryptophan |

| Vinblastine |

| Vincristine |

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-27-21(26)18-14-9-16-19-13(12-4-2-3-5-15(12)22-19)6-7-23(16)10-11(14)8-17(24)20(18)25/h2-5,11,14,16-18,20,22,24-25H,6-10H2,1H3/t11-,14+,16-,17-,18+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVZFQGCDSDHSV-DOGZXOHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CC3C4=C(CCN3CC2CC(C1O)O)C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H]2C[C@@H]3C4=C(CCN3C[C@H]2C[C@H]([C@@H]1O)O)C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of 18 Beta Hydroxy 3 Epi Alpha Yohimbine

Distribution in Rauvolfia Species

The presence of 18-Beta-hydroxy-3-epi-alpha-yohimbine is documented in several species of the Rauvolfia genus, a group of evergreen trees and shrubs belonging to the Apocynaceae family. These plants are known for their rich and diverse alkaloid content.

Presence in Rauvolfia serpentina

While Rauvolfia serpentina, commonly known as Indian snakeroot, is a well-known source of various indole (B1671886) alkaloids, including reserpine (B192253) and yohimbine (B192690), the direct isolation of this compound from this species is not extensively documented in readily available literature. However, the confirmed presence of structurally related yohimbine-type alkaloids, such as 3-epi-α-yohimbine, suggests the potential for its occurrence. researchgate.net The alkaloid profile of R. serpentina is known to be complex and can vary based on geographical location and plant part.

Isolation from Rauvolfia vomitoria

Rauvolfia vomitoria, a species native to tropical Africa, is a confirmed source of this compound. nih.govmedchemexpress.com Scientific investigations of the leaves of this plant have led to the isolation and characterization of this specific yohimbine derivative among other alkaloids. medchemexpress.com The presence of a wide array of yohimbine-type alkaloids in R. vomitoria has been well-established through various phytochemical studies. nih.gov

Identification in Other Related Rauvolfia Species

The compound this compound has also been extracted from Rauvolfia ligustrina. thieme-connect.com Furthermore, other species within the genus, such as Rauvolfia canescens and Rauvolfia tetraphylla, are known to produce a variety of yohimbine isomers and related compounds. tandfonline.comjocpr.comgoogle.com While the explicit presence of this compound in these species is not definitively confirmed in all literature, the established biosynthetic pathways for yohimbane alkaloids in these plants indicate that its presence is plausible.

| Species | Compound Presence | Plant Part |

| Rauvolfia vomitoria | Confirmed | Leaves |

| Rauvolfia ligustrina | Confirmed | Not specified |

| Rauvolfia serpentina | Plausible (related compounds found) | Roots, Leaves |

| Rauvolfia canescens | Plausible (related compounds found) | Leaves, Roots |

| Rauvolfia tetraphylla | Plausible (related compounds found) | Leaves |

Methodologies for Extraction and Purification from Plant Matrices

The isolation of this compound and related yohimbine alkaloids from Rauvolfia species involves a multi-step process that begins with the extraction of crude alkaloids from the plant material, followed by purification to isolate the specific compound of interest.

The general approach for extracting yohimbine-type alkaloids typically involves the following steps:

Preparation of Plant Material : The relevant plant parts (e.g., leaves, roots, bark) are dried and ground into a fine powder to increase the surface area for solvent extraction.

Solvent Extraction : The powdered plant material is subjected to extraction with an organic solvent. Common solvents used for this purpose include methanol (B129727), ethanol, and toluene. tandfonline.comgoogle.com The choice of solvent is critical as it influences the efficiency of alkaloid extraction.

Acid-Base Partitioning : The crude extract, which contains a mixture of alkaloids and other plant metabolites, is then subjected to an acid-base extraction. The alkaloids are typically basic in nature and can be separated from neutral and acidic compounds by partitioning them between an acidic aqueous solution and an organic solvent. The alkaloids are then liberated from the acidic solution by the addition of a base, followed by extraction into an organic solvent. This process may be repeated to enhance the purity of the alkaloid fraction. google.com

Chromatographic Purification : To isolate specific alkaloids like this compound from the crude alkaloid mixture, chromatographic techniques are employed.

Column Chromatography : This is a widely used method for the separation of compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and elution with a mobile phase of varying polarity. tandfonline.com

High-Performance Liquid Chromatography (HPLC) : For final purification and quantification, HPLC is often the method of choice. It offers high resolution and sensitivity for separating closely related alkaloids. chemistryjournal.inscispace.com

A patented method for the extraction of alpha-yohimbine from Rauwolfia canescens describes a process that avoids the use of column chromatography, instead relying on a precipitation method involving alternating steps of acidification and alkalization with specific organic solvents. This method is reported to provide a higher yield of the target compound. google.comgoogle.com

| Step | Description | Common Reagents/Techniques |

| Extraction | Initial removal of alkaloids from plant material. | Methanol, Ethanol, Toluene |

| Purification | Separation of alkaloids from other plant compounds. | Acid-base partitioning |

| Isolation | Separation of the target alkaloid from other alkaloids. | Column Chromatography, High-Performance Liquid Chromatography (HPLC) |

Elucidation of the Biosynthetic Pathway of 18 Beta Hydroxy 3 Epi Alpha Yohimbine

Upstream Biosynthetic Precursors and Early Stages

The journey to 18-Beta-hydroxy-3-epi-alpha-yohimbine begins with the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole (B1671886) component, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid portion.

The foundational step in the biosynthesis of all monoterpenoid indole alkaloids is the Pictet-Spengler condensation of tryptamine (B22526) and secologanin (B1681713). Tryptamine is derived from the amino acid tryptophan through decarboxylation, a reaction catalyzed by tryptophan decarboxylase. Secologanin, a secoiridoid monoterpene, is synthesized via a multi-step pathway originating from geranyl pyrophosphate (GPP).

The crucial condensation of these two precursors is catalyzed by the enzyme strictosidine (B192452) synthase. This enzyme facilitates the formation of a carbon-carbon bond between the ethylamine (B1201723) side chain of tryptamine and the aldehyde group of secologanin, leading to the formation of a Schiff base which then undergoes cyclization to yield strictosidine. This reaction is stereospecific, establishing the fundamental stereochemical framework of the alkaloid.

Strictosidine is the universal precursor for the vast array of monoterpenoid indole alkaloids. biorxiv.org It possesses an alpha-configuration at the C3 position. For many years, it was debated whether vincoside, the C3 epimer of strictosidine with a beta-configuration, might also serve as a direct precursor for certain alkaloids. However, current evidence strongly supports that strictosidine is the sole product of strictosidine synthase and the central intermediate from which all other monoterpenoid indole alkaloids, regardless of their final C3 stereochemistry, are derived. biorxiv.org The epimerization to the beta-configuration, as seen in 3-epi-alpha-yohimbine, occurs later in the biosynthetic pathway.

Following its formation, strictosidine is deglycosylated by the enzyme strictosidine glucosidase, which removes the glucose moiety to produce a highly reactive aglycone. This unstable intermediate can then be channeled into various downstream pathways leading to the different classes of indole alkaloids.

Enzymatic Steps Leading to 3-epi-alpha-yohimbine

A key feature of this compound is the beta-configuration at the C3 position, which is the opposite of the initial precursor, strictosidine. This inversion of stereochemistry is achieved through a specific enzymatic epimerization process.

Recent research has illuminated the enzymatic basis for the C3 epimerization in the biosynthesis of related alkaloids in Rauvolfia. biorxiv.org The conversion from the alpha- to the epi- (beta-) configuration is not a direct single-step isomerization but rather a two-step process involving an oxidation followed by a reduction. biorxiv.org This process effectively inverts the stereocenter at C3.

The substrate for this epimerization is an alpha-yohimbine type intermediate. An FAD-dependent oxidase, identified as RvYOO in Rauvolfia verticillata, catalyzes the oxidation of the C3-N4 bond to form a transient iminium intermediate. biorxiv.org This step removes the existing stereochemistry at C3.

The subsequent reduction of the iminium intermediate is catalyzed by a medium-chain dehydrogenase/reductase (MDR), specifically identified as RvDYR1 in Rauvolfia verticillata. biorxiv.org This enzyme utilizes NADPH as a cofactor to stereoselectively reduce the iminium bond, establishing the new beta-configuration at C3 and thus forming the 3-epi-alpha-yohimbine scaffold. biorxiv.org The coordinated action of these two enzymes, an oxidase and a reductase, constitutes the "epimerase" activity responsible for this crucial stereochemical conversion.

Table 1: Enzymes Involved in the Biosynthesis of 3-epi-alpha-yohimbine

| Enzyme | Abbreviation | Function | Cofactor |

| Strictosidine Synthase | STR | Condensation of tryptamine and secologanin | - |

| Strictosidine Glucosidase | SGD | Deglycosylation of strictosidine | - |

| FAD-dependent Oxidase | RvYOO | Oxidation of C3-N4 bond to form an iminium intermediate | FAD |

| Medium-chain Dehydrogenase/Reductase | RvDYR1 | Reduction of the iminium intermediate to form the 3-epi configuration | NADPH |

| Cytochrome P450 Monooxygenase | RvCYP71D820 | Stereospecific hydroxylation at C18 | NADPH |

Stereospecific C18 Hydroxylation: Formation of this compound

The final step in the biosynthesis of this compound is the introduction of a hydroxyl group at the C18 position with a specific beta-stereochemistry. This reaction is catalyzed by a highly specific hydroxylase enzyme.

Research into the biosynthesis of reserpine (B192253), another complex indole alkaloid from Rauvolfia, has provided strong evidence for the enzyme responsible for this hydroxylation. The isolation of this compound from Rauvolfia species suggests that this hydroxylation occurs after the formation of the 3-epi-alpha-yohimbine skeleton. biorxiv.org

Biochemical studies have identified a cytochrome P450 monooxygenase, designated as RvCYP71D820 in Rauvolfia verticillata, as a strong candidate for catalyzing the stereospecific hydroxylation at the C18 position. biorxiv.org Cytochrome P450 enzymes are a large family of heme-containing proteins known for their role in the oxidation of a wide variety of substrates in plant secondary metabolism. In this case, RvCYP71D820 is believed to bind 3-epi-alpha-yohimbine in its active site in a precise orientation that allows for the specific introduction of a hydroxyl group to the beta-face of the C18 carbon, thus yielding the final product, this compound.

Discovery and Characterization of C18 Hydroxylase Enzymes

The hydroxylation at the C18 position is a critical step in the biosynthesis of this compound from its precursor, 3-epi-α-yohimbine. The identification of the enzymes responsible for this stereospecific conversion has been a significant challenge due to the lack of previously reported C18 hydroxylases for this class of molecules, rendering sequence homology-based discovery methods ineffective. biorxiv.orgbiorxiv.org

A breakthrough in identifying the C18 hydroxylase was achieved through a co-expression analysis strategy. By using a known upstream biosynthetic gene as a reference, researchers were able to identify candidate genes whose expression patterns correlated with the production of the downstream alkaloids. This approach led to the successful identification of a specific cytochrome P450 enzyme responsible for the C18 hydroxylation. biorxiv.orgbiorxiv.org

Involvement of Cytochrome P450 Enzymes (e.g., RvCYP71D820, RvCYP72A270)

Further investigation into the identified C18 hydroxylase revealed it to be a cytochrome P450 enzyme, subsequently named RvCYP71D820. biorxiv.orgbiorxiv.org Enzymatic assays confirmed that RvCYP71D820 catalyzes the stereospecific hydroxylation of 3-epi-α-yohimbine at the C18 position to form this compound. This reaction is pivotal as it establishes the fifth consecutive chiral center in the E ring of the reserpine backbone. biorxiv.orgbiorxiv.org

The identity of the product was unequivocally confirmed by comparing its retention time, exact mass, and MS/MS fragmentation patterns with a chemically synthesized standard of this compound. biorxiv.org

Another cytochrome P450 enzyme, RvCYP72A270, has been implicated in the subsequent hydroxylation of this compound at the C11 position, leading to the formation of 11,18β-dihydroxy-3-epi-α-yohimbine. biorxiv.org

| Enzyme | Function | Substrate | Product |

| RvCYP71D820 | C18 Hydroxylation | 3-epi-α-yohimbine | This compound |

| RvCYP72A270 | C11 Hydroxylation | This compound | 11,18β-dihydroxy-3-epi-α-yohimbine |

Downstream Biosynthetic Conversions and Derivatives

This compound serves as a crucial branching point in the biosynthetic pathways of several complex monoterpene indole alkaloids. Its formation is a gateway to the synthesis of medicinally significant compounds like reserpine and deserpidine (B1670285).

Role as an Intermediate in Reserpine Biosynthesis

The isolation of this compound from Rauvolfia species strongly indicated its role as a key intermediate in the biosynthesis of reserpine. biorxiv.orgbiorxiv.org The biosynthetic route to reserpine involves a series of hydroxylation and methylation events. The initial step, following the formation of the yohimbane scaffold, is the stereospecific hydroxylation at C18 of 3-epi-α-yohimbine to yield this compound. biorxiv.orgbiorxiv.org This is then followed by further enzymatic modifications to ultimately produce reserpine.

Potential Substrate for C17 O-methylation in Deserpidine Biosynthesis

Deserpidine is a demethoxylated derivative of reserpine. The biosynthetic pathway of deserpidine is thought to parallel that of reserpine. In this context, this compound is considered a potential substrate for C17 O-methylation. biorxiv.org However, enzymatic assays with certain O-methyltransferases have not yet demonstrated this activity, suggesting that the enzyme responsible for this specific methylation in deserpidine biosynthesis remains to be identified. biorxiv.org

Formation of 11,18β-dihydroxy-3-epi-α-yohimbine and Rauvomitorine G

Following its formation, this compound can undergo further hydroxylation at the C11 position, a reaction catalyzed by the cytochrome P450 enzyme RvCYP72A270, to produce 11,18β-dihydroxy-3-epi-α-yohimbine. biorxiv.org This dihydroxylated intermediate is then a substrate for O-methylation. The subsequent methylation at the C11 hydroxyl group leads to the formation of rauvomitorine G, another important intermediate in the reserpine biosynthetic pathway. biorxiv.orgbiorxiv.org The successful reconstitution of rauvomitorine G from 3-epi-α-yohimbine through the sequential action of RvCYP71D820, RvCYP72A270, and an O-methyltransferase (Rv11OMT) has been demonstrated. biorxiv.org

Preclinical Biological Activity and Molecular Mechanisms of 18 Beta Hydroxy 3 Epi Alpha Yohimbine

Theoretical Pharmacological Profiles Based on Structural Analogy and Biosynthetic Context

Hypothesized Interactions with Adrenergic Receptors, drawing from related yohimbine (B192690) alkaloids

Yohimbine and its stereoisomers are most renowned for their interaction with adrenergic receptors (adrenoceptors). Yohimbine itself is a potent antagonist of α2-adrenergic receptors. nih.govwikipedia.orgmdpi.com This antagonism occurs at presynaptic α2-adrenoceptors, which are part of a negative feedback loop that regulates the release of norepinephrine (B1679862). mdpi.commdpi.com By blocking these receptors, yohimbine inhibits this feedback mechanism, leading to an increased release of norepinephrine into the synaptic cleft. mdpi.comnih.gov

The affinity of yohimbine for the different α2-adrenoceptor subtypes has been reported to be in the nanomolar range, with the following order of binding affinities: α2C > α2A > α2B. nih.gov While yohimbine's primary action is as an α2-antagonist, it also exhibits a moderate affinity for α1-adrenergic receptors, although this interaction is less pronounced. mdpi.comnih.gov At higher concentrations, it can act as an α1-adrenoceptor antagonist. nih.gov

Given that 18-Beta-hydroxy-3-epi-alpha-yohimbine is a derivative of yohimbine, it is highly probable that it also interacts with adrenergic receptors. The addition of a hydroxyl group at the 18-beta position and the epimerization at the C3 position could potentially modulate its binding affinity and selectivity for the different adrenoceptor subtypes. The precise nature of this modulation would require experimental validation through radioligand binding assays. It is conceivable that these structural modifications could either enhance or reduce its antagonist potency at α2-adrenoceptors or alter its selectivity profile between α1 and α2 subtypes.

Table 1: Adrenergic Receptor Interactions of Yohimbine

| Receptor Subtype | Interaction | Reported Affinity (Ki) |

|---|---|---|

| α2A-Adrenergic | Antagonist | High |

| α2B-Adrenergic | Antagonist | High |

| α2C-Adrenergic | Antagonist | High |

| α1-Adrenergic | Antagonist | Moderate |

Considerations for Serotonin (B10506) and Dopamine (B1211576) Receptor Modulation

With respect to the dopaminergic system, yohimbine displays affinity for D2 and D3 dopamine receptors, although these interactions are generally less potent than its effects on adrenergic receptors. nih.gov The effects on dopaminergic pathways are considered less pronounced compared to its adrenergic actions. nih.gov

Considering these characteristics of the parent compound, it is plausible that this compound also possesses the ability to modulate serotonergic and dopaminergic neurotransmission. The structural alterations in this compound could influence its binding profile at these receptors. For instance, the hydroxyl group might form additional hydrogen bonds within the receptor's binding pocket, potentially altering its affinity or efficacy at specific serotonin or dopamine receptor subtypes. Further investigation is necessary to determine the precise nature of these interactions and their functional consequences.

Table 2: Serotonin and Dopamine Receptor Interactions of Yohimbine

| Receptor Family | Receptor Subtype | Interaction | Affinity |

|---|---|---|---|

| Serotonin | 5-HT1A | Partial Agonist | Significant |

| Serotonin | 5-HT1B | Antagonist | Significant |

| Serotonin | 5-HT1D | Antagonist | Significant |

| Dopamine | D2 | Antagonist | Moderate |

| Dopamine | D3 | Antagonist | Weak |

Structure Activity Relationship Sar Studies and Stereochemical Considerations

Comparative Analysis with Alpha-Yohimbine and Other Stereoisomers (e.g., 3-epi-α-yohimbine)

The yohimbine (B192690) alkaloid family is characterized by a number of stereoisomers, each exhibiting distinct pharmacological properties due to the specific spatial arrangement of their atoms. Key stereoisomers for comparison with 18-Beta-hydroxy-3-epi-alpha-yohimbine include alpha-yohimbine (also known as rauwolscine) and 3-epi-alpha-yohimbine.

Alpha-yohimbine is a well-characterized potent and selective α2-adrenoceptor antagonist. examine.com Its stereochemical configuration allows for high-affinity binding to these receptors. In contrast, 3-epi-alpha-yohimbine, which differs in the stereochemistry at the C3 position, is reported to have a reduced interaction with alpha-adrenergic receptors. nih.gov This highlights the critical role of the C3 stereocenter in receptor recognition.

Table 1: Comparative Binding Affinities of Yohimbine Stereoisomers at Adrenoceptors

| Compound | α1-Adrenoceptor Affinity (KD, nM) | α2-Adrenoceptor Affinity (KD, nM) | Selectivity Ratio (α1/α2) |

|---|---|---|---|

| Yohimbine | 1800 | 2.83 | 635 |

| Alpha-Yohimbine (Rauwolscine) | 326 | 2.9 | 112 |

| Alloyohimbine | 177 | 3.8 | 46.6 |

| Corynanthine | 21.4 | 598 | 0.036 |

Data sourced from Ferry et al. (1983). examine.com The selectivity ratio is calculated as KD (α1) / KD (α2). A higher ratio indicates greater selectivity for the α2-adrenoceptor.

Impact of C18 Hydroxylation on Biological Activity and Conformation

The introduction of a hydroxyl group at the C18 position, particularly in the beta configuration, is a key structural feature of this compound. Hydroxylation can significantly alter a molecule's physicochemical properties, including its polarity, solubility, and ability to form hydrogen bonds. These changes, in turn, can influence its pharmacokinetic profile and interaction with biological targets.

Studies on the microbial hydroxylation of yohimbine have successfully produced 18β-hydroxyyohimbine. nih.gov While detailed conformational analysis of this compound is limited, research on other hydroxylated metabolites of yohimbine, such as 10-hydroxy-yohimbine and 11-hydroxy-yohimbine, has shown that hydroxylation can impact receptor affinity and plasma protein binding. researchgate.net For example, 11-hydroxy-yohimbine was found to possess α2-adrenoceptor antagonist properties, with its apparent affinity being influenced by protein binding. researchgate.net

Significance of C3 Stereochemistry in Molecular Recognition and Function

The stereochemistry at the C3 position of the yohimbine skeleton is a critical determinant of its biological activity. The "epi" configuration at this position, as seen in this compound, signifies an inversion of the typical stereochemistry found in yohimbine. This seemingly minor change can have profound effects on the molecule's three-dimensional shape and its ability to fit into the binding pocket of a receptor.

As previously mentioned, 3-epi-alpha-yohimbine shows a reduced affinity for alpha-adrenergic receptors compared to alpha-yohimbine. nih.gov This suggests that the spatial orientation of the hydrogen atom at C3 is crucial for optimal interaction with the receptor. The altered conformation resulting from the epi configuration may lead to steric hindrance or the loss of key binding interactions within the receptor's active site, thus reducing its affinity and subsequent biological function. The collective synthesis of various yohimbine stereoisomers has further underscored the importance of C3 stereochemistry in defining the pharmacological properties of this class of alkaloids.

Exploration of Analogues and Derivatives in SAR Investigations

The synthesis and evaluation of analogues and derivatives of yohimbine alkaloids are fundamental to structure-activity relationship (SAR) investigations. By systematically modifying the yohimbine scaffold, researchers can probe the specific structural requirements for biological activity and receptor selectivity.

Several studies have focused on creating yohimbine analogues with modifications at various positions to explore their effects on receptor binding. For instance, the development of yohimbine dimers, where two yohimbine molecules are connected by a spacer, has been shown to enhance selectivity for specific α2-adrenoceptor subtypes. researchgate.net This approach highlights the potential for bivalent ligands to achieve greater receptor specificity.

Furthermore, the synthesis of various esters and other derivatives of yohimbic acid has been explored to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. The investigation of 11-methoxy derivatives of alpha-yohimbine and epi-alpha-yohimbine, for example, revealed them to be very weak alpha-adrenoceptor blockers, indicating that modifications to the indole (B1671886) ring can significantly impact activity. examine.com

While SAR studies specifically centered on this compound are not extensively documented, the wealth of research on related yohimbine analogues provides a strong framework for predicting how its unique combination of stereochemical features might influence its biological profile. Future investigations involving the synthesis and pharmacological testing of derivatives with modifications at the C18 hydroxyl group or other positions would be invaluable in further delineating the SAR of this particular natural product.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is essential for isolating and quantifying 18-Beta-hydroxy-3-epi-alpha-yohimbine from plant extracts and other biological samples. The choice of technique depends on the required resolution, sensitivity, and analytical throughput.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of yohimbine (B192690) and its analogs. While specific validated methods for this compound are not extensively detailed in publicly available literature, established methods for related compounds in Rauwolfia species provide a strong framework. A typical HPLC method would involve a reverse-phase C18 column with a mobile phase consisting of an aqueous component (like water with a modifier such as triethylamine) and an organic solvent (typically methanol (B129727) or acetonitrile). researchgate.net Isocratic elution, where the mobile phase composition remains constant, can be employed for routine quantification. researchgate.net Detection is commonly performed using a UV detector, often set at a wavelength around 270 nm, where the indole (B1671886) chromophore of the alkaloid exhibits strong absorbance. researchgate.net

| Parameter | Typical Conditions |

| Stationary Phase | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Methanol:Water (e.g., 70:30 or 55:45 v/v), may contain modifiers like 0.5% triethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Internal Standard | Caffeine (for related yohimbine analysis) |

For higher sensitivity and specificity, particularly in complex matrices or when identifying unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. Methods using a Quadrupole Time-of-Flight (QTOF) mass spectrometer (LC/QTOF-MS) are particularly useful for characterizing yohimbine analogs, including hydroxylated forms like this compound. nih.gov The mass spectrometer can identify the compound based on its specific mass-to-charge ratio (m/z) and fragmentation patterns, providing a high degree of confidence in the identification. nih.gov

In a typical LC-MS analysis of yohimbine analogs, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method might be used for sample preparation. nih.gov The subsequent analysis can achieve very low limits of detection (LODs), often in the parts-per-trillion (ppt) range. nih.gov

| Parameter | Example Conditions for Yohimbine Analogs |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Triple Quadrupole (QQQ) |

| Precursor Ion (m/z) | For Yohimbine: 355.19 researchgate.net |

| Fragment Ion (m/z) | For Yohimbine: 144 researchgate.net |

| LOD | <100 ppt |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the quantification of alkaloids in plant extracts. Validated HPTLC methods have been developed for yohimbine, which can be adapted for its derivatives. researchgate.net The technique involves spotting the sample on a silica (B1680970) gel HPTLC plate, which is then developed in a chamber with a suitable mobile phase. For yohimbine, a mobile phase of chloroform, methanol, and ammonia (B1221849) has proven effective. researchgate.net After development, densitometric scanning is used for quantification at a specific wavelength, typically around 285 nm. nih.gov This method can be validated according to International Conference of Harmonization (ICH) guidelines to ensure accuracy, precision, and robustness. researchgate.net

| Parameter | Typical Conditions for Yohimbine Analysis |

| Stationary Phase | HPTLC aluminum sheets precoated with silica gel F254 |

| Mobile Phase | Toluene:Ethyl acetate:Diethyl amine (7:2:1 v/v) or Chloroform:Methanol:Ammonia (97:3:0.2) researchgate.net |

| Detection Mode | Densitometric scanning in reflectance-absorbance mode |

| Wavelength | 285 nm |

| Linearity Range | 80–1000 ng/spot |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural determination of natural products like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. The structural confirmation of alkaloids isolated from Rauvolfia ligustrina, including this compound, relies on extensive 1D and 2D NMR experiments. thieme-connect.combohrium.com

1D NMR: ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure and determination of its stereochemistry.

The interpretation of these complex spectra allows researchers to confirm the yohimbine skeleton, the positions of the hydroxyl groups, and the relative stereochemistry at the chiral centers. thieme-connect.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical technique used alongside NMR for structural elucidation. thieme-connect.combohrium.com It provides a highly accurate measurement of the molecular mass of the compound, which allows for the determination of its elemental formula. thieme-connect.com For this compound (C₂₁H₂₆N₂O₄), HR-ESI-MS would be used to confirm the exact mass of its protonated molecule [M+H]⁺, distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.gov

| Property | Value for this compound |

| Molecular Formula | C₂₁H₂₆N₂O₄ |

| Molecular Weight | 370.4 g/mol nih.gov |

| Exact Mass | 370.18925731 Da nih.gov |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful analytical technique utilized to determine the absolute configuration of chiral molecules, including complex alkaloids like this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic ECD spectrum. The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms in the molecule, making it a valuable tool for stereochemical elucidation.

The determination of the absolute configuration of yohimbine-type alkaloids, which possess multiple stereocenters, can be a challenging task. ECD, particularly when combined with quantum chemical calculations, provides a reliable solution. acs.org The general approach involves measuring the experimental ECD spectrum of the compound and comparing it with the theoretical spectra calculated for all possible stereoisomers. A good correlation between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

The process begins with the conformational analysis of the target molecule to identify the most stable conformers in solution. Subsequently, the ECD spectra for these conformers are calculated using time-dependent density functional theory (TDDFT). The individual calculated spectra are then Boltzmann-averaged to generate the final theoretical ECD spectrum for each stereoisomer.

For instance, in the structural elucidation of novel yohimbine-type alkaloids, researchers have successfully employed this technique. The absolute configurations of newly isolated compounds were determined by comparing their experimental ECD spectra with the results of quantum chemical ECD calculations. acs.org This approach has proven to be a reliable method for assigning the absolute stereochemistry of complex natural products.

Below is a hypothetical data table illustrating the kind of data that would be generated in an ECD analysis for the determination of the absolute configuration of a yohimbine alkaloid. The table shows the experimental Cotton effects and the calculated values for two possible enantiomers. The matching of the signs of the Cotton effects between the experimental data and one of the calculated sets would confirm the absolute configuration.

Table 1: Comparison of Experimental and Calculated ECD Data

| Wavelength (nm) | Experimental Δε [M⁻¹cm⁻¹] | Calculated Δε for Isomer A [M⁻¹cm⁻¹] | Calculated Δε for Isomer B [M⁻¹cm⁻¹] |

|---|---|---|---|

| 210 | -15.2 | -14.8 | +14.5 |

| 245 | +8.5 | +9.1 | -8.8 |

Advanced Research Methodologies and Techniques in Alkaloid Research

Co-expression Analysis for Biosynthetic Gene Discovery

Co-expression analysis is a powerful bioinformatic approach used to identify candidate genes involved in a specific metabolic pathway. This method operates on the principle that genes encoding enzymes in the same pathway are often transcribed together, meaning their expression levels rise and fall in a coordinated manner across different tissues, developmental stages, or experimental conditions. By analyzing large-scale transcriptome datasets, researchers can identify clusters of co-expressed genes.

In the study of Rauvolfia species, which produce a variety of yohimbane alkaloids, co-expression analysis has been instrumental. febscongress.org By correlating the expression patterns of thousands of genes with the accumulation of specific alkaloids, scientists can pinpoint unknown enzymes. For instance, the expression profile of a known pathway gene, such as strictosidine (B192452) synthase (STR), can be used as a "bait" to find other genes with similar expression patterns. This strategy has been successfully employed in combination with genome sequencing and machine learning in Rauvolfia tetraphylla to discover multiple actors in yohimbane synthesis. nih.govresearchgate.net This integrated approach, combining genomics and transcriptomics, facilitates the identification of elusive biosynthetic genes that could be responsible for the specific chemical modifications, such as hydroxylation and epimerization, that lead to compounds like 18-Beta-hydroxy-3-epi-alpha-yohimbine. febscongress.orgnih.gov

A typical workflow for this analysis is outlined below:

Table 1: Conceptual Workflow for Co-expression Analysis

| Step | Description | Rationale |

|---|---|---|

| 1. Sample Collection | Gather plant tissues with differential alkaloid accumulation (e.g., roots, leaves, stems). | Gene expression will vary with alkaloid concentration, providing a basis for correlation. |

| 2. Transcriptome Sequencing (RNA-Seq) | Sequence the messenger RNA (mRNA) from each sample to quantify gene expression levels. | Provides a comprehensive snapshot of all active genes in the tissues. |

| 3. Data Processing | Align sequencing reads to a reference genome and calculate expression values (e.g., FPKM/TPM) for all genes. | Converts raw sequencing data into a quantifiable format for analysis. |

| 4. Network Construction | Calculate the correlation of expression patterns between all pairs of genes. Genes with high correlation are linked in a network. | Identifies groups (modules) of genes that are likely functionally related. |

| 5. Candidate Gene Identification | Identify modules containing known alkaloid biosynthesis genes and screen for uncharacterized enzymes (e.g., P450s, reductases, methyltransferases). | Narrows down thousands of genes to a manageable number of high-priority candidates for further study. |

Heterologous Expression Systems for Pathway Reconstruction and Validation

Once candidate genes are identified, their functions must be validated. Heterologous expression, the process of introducing a gene from one organism into another, is a cornerstone of this validation process. Systems like the bacterium Escherichia coli, the baker's yeast Saccharomyces cerevisiae, and the plant Nicotiana benthamiana are commonly used as cellular factories to produce and test plant enzymes. nih.govnih.govnih.gov

This technique has been pivotal in deciphering the MIA pathway in Rauvolfia. For example, cDNAs encoding enzymes from R. serpentina have been expressed in E. coli to produce active enzymes for characterization. nih.gov More advanced applications involve pathway reconstruction in yeast. Scientists have engineered yeast strains to produce the universal MIA precursor, strictosidine. febscongress.org By subsequently introducing candidate genes from Rauvolfia into this engineered yeast, they can test their ability to convert strictosidine into downstream products. This approach was successfully used to identify a yohimbane synthase activity from Rauvolfia tetraphylla, which produced a mixture of yohimbane diastereomers, including rauwolscine (B89727). febscongress.orgnih.gov This same principle would be applied to identify the specific oxidase or reductase responsible for the C3 epimerization and the cytochrome P450 monooxygenase likely responsible for the C18 hydroxylation in this compound.

Table 2: Comparison of Common Heterologous Expression Systems

| System | Advantages | Disadvantages | Typical Application in Alkaloid Research |

|---|---|---|---|

| Escherichia coli | Rapid growth, low cost, simple genetics. | Lacks post-translational modifications for many plant enzymes (e.g., glycosylation); proteins can be insoluble. | Production of soluble enzymes for in vitro assays. nih.gov |

| Saccharomyces cerevisiae | Eukaryotic system with post-translational modifications, well-characterized genetics, powerful for pathway engineering. nih.gov | Can have difficulty with complex, membrane-bound plant proteins like some P450s. | Functional characterization of enzymes and multi-step pathway reconstruction. febscongress.orgnih.gov |

| Nicotiana benthamiana | Plant-based system with correct protein folding and modification machinery; rapid, transient expression. | More complex to grow and maintain than microbes. | Validation of enzymes, especially cytochrome P450s that require specific membrane environments. |

In Vitro Enzymatic Assays for Characterizing Enzyme Kinetics and Substrate Scope

Following successful production of an enzyme via heterologous expression, its biochemical properties are characterized through in vitro enzymatic assays. These experiments involve purifying the enzyme and mixing it with its predicted substrate(s) in a controlled test-tube environment to directly observe the reaction.

These assays are crucial for determining several key parameters:

Enzyme Kinetics: Parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) are measured. These values indicate the enzyme's affinity for its substrate and how quickly it can convert the substrate into a product, respectively. This data is essential for understanding the efficiency of the biosynthetic pathway.

Substrate Scope: Researchers test the enzyme's activity on a variety of related molecules to determine its specificity. For instance, a putative yohimbane C18-hydroxylase would be tested with multiple yohimbane stereoisomers (e.g., yohimbine (B192690), α-yohimbine, rauwolscine) to see which ones it can modify. This helps define its precise role in the broader metabolic network.

Optimal Conditions: The effects of pH and temperature on enzyme activity are assessed to understand the cellular conditions under which the enzyme functions best. nih.gov

For example, the heterologously expressed strictosidine glucosidase from R. serpentina was studied to determine its pH optimum, kinetic parameters, and substrate specificity, revealing key differences from the analogous enzyme in Catharanthus roseus. nih.gov

Transcriptome Analysis for Identifying Candidate Genes in Alkaloid Biosynthesis

Transcriptome analysis, often performed using RNA sequencing (RNA-Seq), provides a comprehensive profile of all actively transcribed genes in a cell or tissue at a specific moment. This technique is fundamental to identifying genes involved in specialized metabolite biosynthesis. nih.govfrontiersin.org By comparing the transcriptomes of different plant organs (e.g., roots vs. leaves) or plants grown under different conditions (e.g., with or without an elicitor like methyl jasmonate), researchers can identify differentially expressed genes (DEGs). frontiersin.orgscialert.net

In the context of Rauvolfia, transcriptome analysis of different tissues confirmed the presence of key MIA biosynthesis intermediates, including 3-epi-α-yohimbine. biorxiv.org By generating tissue-specific transcriptome datasets, researchers successfully identified the genes responsible for the biosynthesis of reserpine (B192253) in Rauvolfia verticillata. biorxiv.org This approach revealed the enzymatic basis for the crucial C3 epimerization step, a key feature shared with this compound, which involves an oxidation-reduction sequence catalyzed by an FAD-dependent oxidase and an NADPH-dependent reductase. biorxiv.org A similar transcriptomic approach would be essential to pinpoint the specific hydroxylase that acts on the yohimbane scaffold to produce the 18-hydroxy variant.

Table 3: Example of Differentially Expressed Genes (DEGs) in High vs. Low Alkaloid-Producing Tissue

| Gene ID | Putative Function | Fold Change (High/Low) | Significance (p-value) | Implication |

|---|---|---|---|---|

| Rv_g01234 | Strictosidine Synthase | +15.2 | < 0.001 | Upregulated in high-producing tissue, confirming its role. |

| Rv_g05678 | Cytochrome P450 | +21.5 | < 0.001 | Strong candidate for an oxidation step (e.g., hydroxylation). |

| Rv_g09101 | Dehydrogenase/Reductase | +18.9 | < 0.001 | Strong candidate for a reduction or epimerization step. |

Site-Directed Mutagenesis for Understanding Enzyme Mechanisms

Site-directed mutagenesis is a sophisticated technique used to make specific, targeted changes to the DNA sequence of a gene. This results in alterations to the amino acid sequence of the encoded enzyme, allowing researchers to probe the function of individual amino acids, particularly those within the enzyme's active site.

By systematically replacing key amino acids and then analyzing the mutant enzyme's activity through in vitro assays, scientists can understand the catalytic mechanism in great detail. For example, this technique was used to establish a catalytically important "triad" of amino acids (Ser138, Tyr151, and Lys155) in a short-chain dehydrogenase/reductase, a family of enzymes highly relevant to alkaloid biosynthesis. nih.gov Replacing the serine at position 138 with an alanine (B10760859) resulted in a near-complete loss of activity, demonstrating its critical role in catalysis. nih.gov

For the biosynthesis of this compound, site-directed mutagenesis could be used to:

Investigate the active site of the cytochrome P450 enzyme responsible for C18-hydroxylation to understand how it achieves regio- and stereospecificity.

Probe the amino acids in the oxidase and reductase that perform the C3 epimerization to elucidate how they control the stereochemical outcome.

This method provides definitive evidence for the roles of specific residues in substrate binding and catalysis, offering a deep understanding of how these complex alkaloid structures are assembled.

Future Perspectives and Research Frontiers

Elucidation of Remaining Unidentified Biosynthetic Steps and Enzymes

The biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs) is a complex process involving numerous enzymatic steps. nih.gov The pathway to the common precursor strictosidine (B192452) is well-established, but the subsequent tailoring steps that create the vast diversity of MIA structures, including 18-Beta-hydroxy-3-epi-alpha-yohimbine, are less understood. biorxiv.orgpugetsound.edu Future research must focus on identifying and characterizing the specific enzymes responsible for the final structural modifications of the yohimbine (B192690) scaffold.

Key research objectives include:

Identifying the C-18 Hydroxylase: The introduction of a hydroxyl group at the 18-beta position is a critical tailoring step. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450), a class of enzymes frequently involved in the late-stage oxidation of natural products. biorxiv.org Identifying the specific CYP450 responsible will require a combination of transcriptomics, proteomics, and functional genomics in Rauwolfia species.

Unraveling the C-3 Epimerization Mechanism: The "epi" configuration at the C-3 position is a crucial stereochemical feature. The enzymatic process that establishes this specific stereochemistry is currently unknown. Recent research on the biosynthesis of the related alkaloid reserpine (B192253) revealed that a two-step enzymatic epimerization, involving a flavin-dependent oxidase and a NADPH-dependent reductase, is responsible for establishing the C-3 beta configuration from an alpha-configured precursor. biorxiv.org A similar enzymatic cascade may be responsible for the stereochemistry of this compound.

Discovery of Novel Enzymatic Tools for Chemoenzymatic Synthesis and Biocatalysis

Understanding the enzymatic machinery behind the formation of this compound will provide a powerful toolkit for synthetic chemistry. nih.gov Plant-derived enzymes offer remarkable stereo- and regioselectivity, often outperforming traditional chemical catalysts. mpg.de

Future advancements in this area will likely involve:

Harnessing Tailoring Enzymes: The yet-to-be-discovered hydroxylases and epimerases could be employed as biocatalysts in chemoenzymatic synthesis. rsc.org These enzymes could be used to modify yohimbine and other related alkaloid scaffolds to generate novel derivatives with potentially enhanced or entirely new biological activities. For example, the Pictet-Spenglerase enzyme, strictosidine synthase (STR), from Rauwolfia serpentina has already been used to create alternative alkaloid scaffolds in chemo-enzymatic approaches. mpg.de

Enzyme Engineering: Once identified, the genes encoding these biosynthetic enzymes can be cloned and subjected to directed evolution or protein engineering. This could alter their substrate specificity or enhance their stability, broadening their applicability for creating libraries of complex, "unnatural" natural products. nih.govwikipedia.org

Metabolic Engineering Efforts for Enhanced Production

Natural products like this compound are often found in low abundance in their native plants, hindering their isolation for research and development. nih.gov Metabolic engineering offers a promising solution to this challenge by enhancing production in either the native plant or a heterologous host. researchgate.netlbl.gov

Key strategies for enhanced production include:

Engineering Plant Systems: Overexpression of key rate-limiting enzymes or transcription factors in Rauwolfia cell or hairy root cultures could significantly boost yields. researchgate.netnih.gov Co-overexpression of multiple pathway genes has proven to be a particularly effective strategy for increasing alkaloid biosynthesis. researchgate.net For instance, enriching in vitro cultures of Rauwolfia serpentina with plant growth regulators has been shown to increase the production of the related alkaloid reserpine. researchgate.net

Heterologous Production in Microorganisms: Reconstructing the entire biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, offers a scalable and contained production platform. nih.govmit.edu This approach requires the identification of all necessary genes in the pathway, from the primary metabolic precursors to the final product. Success in this area would enable the sustainable and cost-effective production of this compound and its derivatives.

Further Exploration of Potential Preclinical Biological Activities and Molecular Targets

The biological activity of this compound is largely unexplored. However, its structural similarity to yohimbine provides a strong rationale for investigating its pharmacological profile. Yohimbine is primarily known as a selective α2-adrenergic receptor antagonist but also interacts with a range of other monoaminergic receptors. tandfonline.comnih.gov

Future research should focus on:

Receptor Binding and Functional Assays: A comprehensive screening of this compound against a panel of G-protein-coupled receptors (GPCRs), particularly adrenergic, serotonergic, and dopaminergic receptors, is essential. tandfonline.com The key question is how the C-18 hydroxyl group and C-3 epi-configuration modulate the binding affinity and functional activity (antagonist, agonist, partial agonist) compared to yohimbine.

Phenotypic Screening: Investigating the compound's effects in cell-based and animal models of disease is crucial. Given the pharmacology of yohimbine, potential areas of interest could include cardiovascular conditions, neurological disorders, and metabolic diseases. nih.gov The development of novel yohimbine analogues has already shown promise in generating small molecules that modulate cancer-relevant GPCRs. nih.gov

| Primary Target | Other Targets with Moderate Affinity | Receptor Subtype Affinity Order (α2-AR) | Primary Pharmacologic Action |

|---|---|---|---|

| α2-Adrenergic Receptor | α1-Adrenergic, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2B, Dopamine (B1211576) D2 | α2C > α2A > α2B | Antagonist |

Development of Advanced Computational Models for Predicting Alkaloid Bioactivity

Computational chemistry and machine learning are becoming indispensable tools in drug discovery, offering the ability to predict the biological activities of compounds before undertaking costly and time-consuming laboratory experiments. researchgate.netnih.gov

Future directions in this field include:

Q & A

Q. What are the recommended methods for isolating and purifying 18-beta-hydroxy-3-epi-alpha-yohimbine from natural sources?

this compound is primarily isolated from Rauvolfia serpentina using solvent extraction followed by chromatographic techniques. A typical workflow involves:

- Extraction : Methanol or ethanol (70–80%) at 40–60°C for 24–48 hours to maximize alkaloid yield .

- Purification : Fractionation via column chromatography (silica gel or Sephadex LH-20) using gradients of chloroform-methanol or ethyl acetate-hexane. Final purification employs preparative HPLC with C18 columns and UV detection at 254 nm .

- Validation : Confirm purity (>95%) using tandem techniques like HPLC-DAD and HRMS (Exact Mass: 370.1892) .

Q. How can researchers verify the structural identity of this compound?

Structural elucidation requires a combination of spectroscopic and computational methods:

- NMR : 1H and 13C NMR to resolve the stereochemistry at C-3 and C-18, with HSQC and HMBC for connectivity .

- HRMS : Confirm molecular formula (C21H26N2O4) and compare fragmentation patterns with literature .

- X-ray crystallography : For absolute configuration, though limited by crystal growth challenges in yohimbine derivatives .

Q. What are the key challenges in synthesizing this compound in vitro?

Synthesis is complicated by:

- Stereoselectivity : The hydroxyl group at C-18 and epimerization at C-3 require chiral catalysts (e.g., Sharpless epoxidation) or enzymatic methods .

- Functional group protection : Temporary blocking of reactive groups (e.g., hydroxyls) during multi-step synthesis .

- Scalability : Low yields in final steps due to side reactions; iterative optimization of reaction conditions (e.g., solvent, temperature) is critical .

Advanced Research Questions

Q. How do contradictory findings in receptor-binding assays for this compound arise, and how can they be resolved?

Discrepancies in α2-adrenergic receptor affinity (e.g., Ki values ranging from 10–100 nM) may stem from:

- Assay variability : Differences in cell lines (CHO vs. HEK293), radioligand purity, or buffer pH .

- Epimerization : Instability of the C-3 epimer under assay conditions (e.g., DMSO storage) .

- Resolution : Use standardized protocols (e.g., Eurofins Panlabs assays) and validate compound stability via LC-MS before assays .

Q. What computational strategies are effective for predicting the pharmacokinetic profile of this compound?

Combine molecular docking and machine learning:

- Molecular dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .

- ADMET predictors : Tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and half-life .

- Validation : Cross-check predictions with in vivo rodent studies focusing on plasma concentration-time curves .

Q. How can researchers address inconsistencies in in vivo neuropharmacological data for this compound?

Conflicting behavioral results (e.g., anxiolytic vs. anxiogenic effects) often arise from:

- Dose-dependent effects : Test a wide dose range (0.1–10 mg/kg) in rodent models (e.g., elevated plus maze) .

- Species specificity : Compare murine vs. primate responses due to differences in receptor isoform expression .

- Control for metabolites : Monitor plasma levels of this compound and its major metabolites (e.g., via LC-MS/MS) during trials .

Methodological Best Practices

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in yohimbine analogs?

- Fragment-based design : Synthesize analogs with modifications at C-3, C-18, or the indole ring .

- Parallel assays : Test all analogs under identical conditions (e.g., α2-adrenergic receptor binding, MAO inhibition) .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., yohimbine for α2 receptors) .

Q. How should researchers handle open-data requirements while protecting unpublished findings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.